Benfuresate

Description

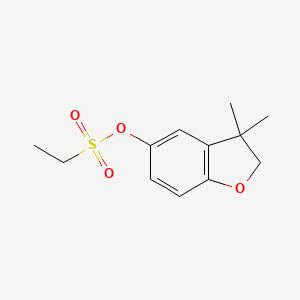

Structure

3D Structure

Properties

IUPAC Name |

(3,3-dimethyl-2H-1-benzofuran-5-yl) ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-4-17(13,14)16-9-5-6-11-10(7-9)12(2,3)8-15-11/h5-7H,4,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGQSRQPXXMTJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)OC1=CC2=C(C=C1)OCC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058160 | |

| Record name | Benfuresate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68505-69-1 | |

| Record name | Benfuresate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfuresate [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfuresate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-3,3-dimethyl-5-benzofurylethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURESATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E3V59Y698 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benfuresate's Enigmatic Dance with Very-Long-Chain Fatty Acid Elongases: A Technical Deep Dive

For Immediate Release

MONHEIM, Germany – In the intricate world of herbicide science, the precise mechanism of action of benfuresate on very-long-chain fatty acid (VLCFA) elongases has remained a subject of focused investigation. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, delving into the core of this compound's interaction with the VLCFA elongation pathway, a critical process in plant growth and development.

This compound, a benzofuran (B130515) herbicide, is classified under the HRAC Group 15 (formerly N), recognized for its role in inhibiting lipid synthesis.[1] Its primary mode of action is the disruption of VLCFA biosynthesis, leading to stunted growth and eventual death of susceptible plant species.[2][3] VLCFAs, fatty acids with chain lengths of 20 carbons or more, are vital precursors for essential plant components such as cuticular waxes, suberin, and membrane lipids.[4][5] The inhibition of their synthesis proves to be a potent herbicidal strategy.

This document synthesizes the current understanding of this compound's mechanism, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the key pathways and processes involved.

The Core Mechanism: An Indirect Inhibition Requiring Bioactivation

A pivotal aspect of this compound's mechanism of action is the growing body of evidence suggesting it functions as a pro-herbicide. Unlike many other herbicides that directly inhibit their target enzymes, this compound itself appears to be largely inactive against VLCFA elongases.[6] The prevailing hypothesis is that this compound requires metabolic activation within the plant to be converted into its active, inhibitory form.

This bioactivation is thought to be mediated by plant-specific enzymes, likely cytochrome P450 monooxygenases.[7][8] The proposed metabolic conversion involves the formation of a semiacetal derivative of this compound.[6] This activated metabolite is then capable of inhibiting the VLCFA elongase complex. This indirect mode of action explains why studies using heterologous expression systems, such as yeast, which lack the necessary plant metabolic enzymes, have shown no significant inhibition of VLCFA elongase activity by this compound.[2][6]

The VLCFA elongation process is a four-step cycle catalyzed by a multi-enzyme complex located in the endoplasmic reticulum. The key regulatory enzyme and the primary target of many VLCFA-inhibiting herbicides is the 3-ketoacyl-CoA synthase (KCS), also known as the condensing enzyme.[4][9] This enzyme catalyzes the initial and rate-limiting step of condensation between an acyl-CoA and malonyl-CoA. It is highly probable that the activated metabolite of this compound targets this crucial enzymatic step.

dot

Caption: Proposed mechanism of this compound action on VLCFA elongases.

Quantitative Data Summary

Direct quantitative data for the inhibition of VLCFA elongases by this compound or its metabolites is currently not available in the public domain. The lack of in vitro activity of the parent compound has made direct IC50 determination challenging. Research efforts are focused on identifying and synthesizing the active metabolite to enable such quantitative assessments.

For comparative purposes, herbicides from the K3 class, which directly inhibit VLCFA elongases, have reported IC50 values in the nanomolar to low micromolar range. It is anticipated that the active metabolite of this compound would exhibit similar potency.

Experimental Protocols

The study of this compound's effect on VLCFA elongases involves a multi-faceted approach, combining in vivo plant studies with in vitro biochemical assays.

Protocol 1: Analysis of VLCFA Profiles in this compound-Treated Plants by GC-MS

Objective: To determine the in vivo effect of this compound on the VLCFA composition of susceptible plants.

Methodology:

-

Plant Growth and Treatment: Susceptible plant species (e.g., Arabidopsis thaliana) are grown under controlled conditions. At a specific developmental stage, plants are treated with a range of this compound concentrations.

-

Lipid Extraction: At various time points post-treatment, plant tissues (e.g., leaves, stems) are harvested, and total lipids are extracted using a chloroform:methanol solvent system.

-

Fatty Acid Methyl Ester (FAME) Preparation: The extracted lipids are transesterified to form fatty acid methyl esters (FAMEs).

-

GC-MS Analysis: The FAMEs are separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12] The resulting chromatograms are analyzed to determine the relative abundance of different fatty acid species, with a focus on VLCFAs (C20 and longer).

-

Data Analysis: A significant reduction in the levels of VLCFAs in this compound-treated plants compared to control plants indicates inhibition of the VLCFA elongation pathway.

dot

Caption: Workflow for analyzing VLCFA profiles in plants.

Protocol 2: In Vitro VLCFA Elongase Inhibition Assay using Plant Microsomes

Objective: To directly measure the inhibitory activity of this compound and its potential metabolites on the VLCFA elongase complex.

Methodology:

-

Microsome Isolation: Microsomal fractions containing the endoplasmic reticulum-bound VLCFA elongase complex are isolated from a suitable plant source (e.g., leek seedlings).

-

Assay Reaction: The assay mixture contains the isolated microsomes, a radiolabeled precursor such as [1-14C]malonyl-CoA or [1-14C]stearoyl-CoA, other necessary co-factors (ATP, CoA, NADPH), and the test compound (this compound or a synthesized metabolite) at various concentrations.

-

Incubation: The reaction is incubated at an optimal temperature for a defined period.

-

Lipid Extraction and Analysis: The reaction is stopped, and the lipids are extracted. The radiolabeled VLCFAs are separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified by scintillation counting.[13]

-

Data Analysis: The percentage of inhibition is calculated by comparing the amount of radiolabeled VLCFA produced in the presence of the inhibitor to the control. IC50 values can be determined from dose-response curves.

References

- 1. mdpi.com [mdpi.com]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolic activation of 3-aminodibenzofuran mediated by P450 enzymes and sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450-mediated herbicide metabolism in plants: current understanding and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gas chromatography/mass spectrometry analysis of very long chain fatty acids, docosahexaenoic acid, phytanic acid and plasmalogen for the screening of peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Benfuresate (CAS No. 68505-69-1): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the herbicide Benfuresate, covering its physicochemical properties, toxicological profile, mechanism of action, and relevant experimental protocols. The information is intended to serve as a comprehensive resource for professionals in research, drug development, and related scientific fields.

Physicochemical Properties

This compound is a benzofuranyl alkanesulfonate herbicide.[1] Its key physicochemical properties are summarized in the table below, providing essential data for handling, formulation, and environmental fate assessment.

| Property | Value | Reference(s) |

| CAS Number | 68505-69-1 | [2] |

| Molecular Formula | C₁₂H₁₆O₄S | [3][4] |

| Molecular Weight | 256.32 g/mol | [3][4] |

| Appearance | Brown viscous liquid which may solidify at room temperature.[5][6] | [5][6] |

| Melting Point | 30.1 °C | [2] |

| Boiling Point | 239-242 °C | [5] |

| Water Solubility | 261 mg/L (at 25 °C) | [6] |

| Solubility in Organic Solvents (g/L at 20°C) | Acetone: >1050, Dichloromethane: >1220, Toluene: >1040 | [7] |

| Vapor Pressure | 1.43 mPa (at 20 °C) | [5] |

| Octanol-Water Partition Coefficient (Log P) | 2.41 | [6] |

Toxicological Profile

The toxicological effects of this compound have been evaluated through various studies, including acute, sub-chronic, chronic, reproductive, and mutagenicity assays.

Acute Toxicity

The acute toxicity of this compound has been assessed via oral, dermal, and inhalation routes in several animal models. The results indicate a very low acute oral and dermal toxicity and low acute inhalational toxicity to rodents.[6]

| Species | Route | LD₅₀ / LC₅₀ | Reference(s) |

| Rat (Male, Female) | Oral | > 5000 mg/kg | [6] |

| Mouse (Male, Female) | Oral | > 5000 mg/kg | [6] |

| Rat (Male, Female) | Dermal | > 2000 mg/kg | [6] |

| Rat (Male, Female) | Inhalation (4h) | > 5.343 mg/L | [6] |

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted to evaluate the chronic toxicity and carcinogenic potential of this compound. The primary target organ identified in repeat dose studies in rats, mice, and dogs is the kidney.[6] No evidence of carcinogenicity was observed in rats or mice.[8]

| Species | Study Duration | NOAEL | Key Findings | Reference(s) |

| Rat | 2 years | 2.63 mg/kg bw/day | Suppressed body weight gain.[1] Primary risk factor was damage to the kidneys.[8] | [1][8] |

| Mouse | 80 weeks | 300 ppm (equivalent to 55 mg/kg/day) | No treatment-related histopathological lesions at this level. | [6] |

| Dog | 1 year | 40 mg/kg/day | The target organ was the kidney.[5] | [5] |

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been performed to assess the potential effects of this compound on reproductive performance and embryonic development. There was no evidence of an embryotoxic or teratogenic effect up to the highest dosage examined in rats.[5]

| Species | Study Type | NOAEL (Maternal) | NOAEL (Developmental) | Key Findings | Reference(s) |

| Rat | 2-Generation Reproduction | 600 ppm | 600 ppm | No adverse effects on reproductive parameters. | [5] |

| Rat | Developmental | 200 mg/kg/day | 800 mg/kg/day | No evidence of embryotoxic or teratogenic effects. | [5] |

| Rabbit | Developmental | 100 mg/kg/day | 300 mg/kg/day | No evidence of teratogenicity. | [5] |

Mutagenicity

This compound has been evaluated for its mutagenic potential using a battery of in vitro and in vivo assays. The results indicate that this compound is not mutagenic.[8]

| Test System | Result | Reference(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Negative | [5] |

| In vitro Chromosome Aberration Test (Chinese Hamster Ovary Cells) | Negative | [5] |

| In vivo Mouse Micronucleus Test | Negative | [5] |

Mechanism of Action

This compound is a herbicide that functions by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This inhibition disrupts the formation of essential lipids and waxes necessary for plant cell membrane integrity and cuticle development, ultimately leading to weed death. The primary uptake site for this compound by weeds is the emerging shoot as it grows through the treated soil layer.

Caption: Mechanism of action of this compound.

Developmental Toxicity in Zebrafish: A Model for Apoptotic Pathways

Studies on zebrafish (Danio rerio) embryos have provided insights into the developmental toxicity of this compound. Exposure to this compound has been shown to retard growth, induce malformations, and alter the expression of genes involved in cell cycle regulation and apoptosis.[9] Specifically, this compound exposure altered the transcription levels of proliferative pathway genes such as ccnd1, ccne1, cdk2, and cdk6, sensitizing cells to apoptosis.[9] This provides a model for understanding the molecular pathways affected by this compound.

Caption: this compound-induced developmental toxicity pathway in zebrafish.

Experimental Protocols

This section outlines standardized methodologies for key experiments relevant to the assessment of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471 Guideline

This protocol provides a general framework for assessing the mutagenic potential of this compound using the Ames test, in accordance with OECD Guideline 471.[10][11][12]

Objective: To detect gene mutations induced by this compound in strains of Salmonella typhimurium and Escherichia coli.

Materials:

-

Tester Strains: A minimum of five strains, including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or S. typhimurium TA102.

-

Test Substance: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

S9 Mix: Metabolic activation system derived from the liver of rats pre-treated with an enzyme-inducing agent (e.g., Aroclor 1254).

-

Media: Minimal glucose agar (B569324) plates, top agar supplemented with trace amounts of histidine and biotin (B1667282) (for Salmonella) or tryptophan (for E. coli).

-

Controls: Negative (solvent), positive (known mutagens for each strain, with and without S9 activation).

Procedure:

-

Dose Range-Finding: A preliminary test is conducted to determine the appropriate concentration range of this compound, identifying cytotoxic levels.

-

Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 2 mL of molten top agar, 0.1 mL of the bacterial tester strain culture, and 0.1 mL of the this compound test solution at various concentrations. For experiments with metabolic activation, 0.5 mL of S9 mix is also added. b. The contents are mixed and poured onto the surface of minimal glucose agar plates. c. The plates are incubated at 37 °C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted for each plate.

-

Data Analysis: The results are evaluated based on a dose-related increase in the number of revertant colonies and a comparison to the negative control. A positive response is typically defined as a reproducible, dose-related increase in revertant colonies that is at least twice the background (spontaneous revertant) count.

Caption: General workflow for the Ames test.

Herbicide Efficacy Testing in Rice (Pre-emergence)

This protocol describes a general method for evaluating the pre-emergence herbicidal efficacy of this compound on target weeds in a rice cultivation setting.[13]

Objective: To determine the effectiveness of this compound in controlling weeds when applied before they emerge from the soil.

Materials:

-

Pots or experimental plots filled with a suitable soil medium.

-

Seeds of a target weed species (e.g., Echinochloa colona) and rice (Oryza sativa).

-

This compound formulated for application.

-

Research track sprayer calibrated for a specific output volume.

-

Untreated control and reference herbicide for comparison.

Procedure:

-

Sowing: Sow a known number of weed and rice seeds in separate pots or designated areas within a plot at a specified depth.

-

Herbicide Application: Immediately after sowing, apply this compound at various rates using a calibrated sprayer to ensure uniform coverage.

-

Growth Conditions: Maintain the pots or plots under controlled greenhouse or field conditions with adequate watering and light.

-

Efficacy Assessment: After a predetermined period (e.g., 28 days after treatment), assess the efficacy by: a. Counting the number of surviving weed and rice plants. b. Visually rating the level of weed control and crop injury. c. Harvesting the above-ground biomass of both weed and rice plants, drying them in an oven (e.g., 70 °C for 72 hours), and weighing to determine the biomass reduction compared to the untreated control.[13]

-

Data Analysis: Analyze the data statistically to determine the dose-response relationship and the selectivity of this compound.

Analytical Method: Gas Chromatography (GC)

A general protocol for the determination of this compound residues in environmental samples using gas chromatography.

Objective: To quantify the concentration of this compound in samples such as soil or water.

Instrumentation:

-

Gas chromatograph (GC) equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometer - MS).

-

Capillary column appropriate for pesticide analysis.

Procedure:

-

Sample Preparation: a. Extraction: Extract this compound from the sample matrix using an appropriate solvent and technique (e.g., Soxhlet extraction for solids, liquid-liquid extraction for water). b. Clean-up: Remove interfering co-extractives from the sample extract using techniques such as solid-phase extraction (SPE). c. Concentration: Concentrate the cleaned-up extract to a known volume.

-

GC Analysis: a. Inject a known volume of the prepared sample extract into the GC. b. Separate the components of the extract on the capillary column using a defined temperature program. c. Detect and quantify this compound based on its retention time and the detector response compared to a calibration curve prepared from certified reference standards.

Note: It has been reported that this compound may undergo thermal decomposition in the GC injector at high temperatures. Therefore, optimization of the injection technique and temperature is crucial for accurate quantification.

Analytical Method: Photo-induced Chemiluminescence

An alternative analytical method for the determination of this compound utilizes photo-induced chemiluminescence in a continuous-flow system.[14]

Objective: To provide a sensitive and rapid method for quantifying this compound.

Principle: The method involves the photodegradation of this compound in an alkaline medium, followed by the detection of the chemiluminescence produced upon reaction with an oxidizing agent.[14]

Procedure Outline:

-

A sample solution containing this compound is mixed with a NaOH solution to create an alkaline medium.

-

The mixture is irradiated with UV light to induce photodegradation.

-

The resulting solution is then mixed with an oxidizing agent (e.g., hexacyanoferrate(III) in an alkaline medium).

-

The intensity of the emitted chemiluminescence is measured, which is proportional to the concentration of this compound in the sample.

-

Quantification is achieved by comparing the signal to a calibration curve. This method has a reported limit of detection of 0.1 µg/L.[14]

This technical guide provides a foundational understanding of this compound. For specific applications, further consultation of the primary literature and regulatory guidelines is recommended.

References

- 1. fsc.go.jp [fsc.go.jp]

- 2. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound (CAS 68505-69-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. This compound | C12H16O4S | CID 3034378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dl.ndl.go.jp [dl.ndl.go.jp]

- 6. pssj2.jp [pssj2.jp]

- 7. This compound (Ref: NC 20484) [sitem.herts.ac.uk]

- 8. fsc.go.jp [fsc.go.jp]

- 9. This compound induces developmental toxicity in zebrafish larvae by generating apoptosis and pathological modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nib.si [nib.si]

- 11. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 12. nucro-technics.com [nucro-technics.com]

- 13. mdpi.com [mdpi.com]

- 14. Determination of the herbicide this compound by its photo-induced chemiluminescence using flow multicommutation methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

Benfuresate in Soil: An Examination of its Environmental Fate and Degradation

Benfuresate (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a benzofuranyl alkanesulfonate herbicide.[1] Its persistence in the soil environment is a critical factor in assessing its potential for environmental impact, including the possibility of groundwater contamination or effects on non-target organisms. However, a comprehensive search of publicly accessible scientific databases and regulatory documents did not yield specific studies detailing the degradation kinetics or metabolic pathway of this compound in soil.

Persistence in Soil: A Qualitative Assessment

According to the University of Hertfordshire's Agriculture & Environment Research Unit (AERU) pesticide properties database, this compound is described as "not persistent in soil systems".[1] This classification suggests a relatively rapid breakdown in the soil environment. However, the database does not provide specific half-life (DT50) values, which are essential for quantitative risk assessment and modeling the environmental behavior of the compound. The half-life of a pesticide is the time it takes for 50% of the initial amount to degrade and can vary significantly depending on soil type, temperature, moisture, and microbial activity.

Factors Influencing Degradation

The degradation of herbicides in soil is a complex process influenced by a combination of biotic and abiotic factors.

-

Biotic Degradation: Microbial activity is a primary driver of pesticide degradation.[2][3] Soil microorganisms such as bacteria and fungi can utilize herbicides as a source of carbon or nitrogen, breaking them down into simpler, less toxic compounds through various metabolic pathways.[2][3] The rate of microbial degradation is influenced by soil properties like organic matter content, pH, and the overall health and diversity of the microbial community.

-

Abiotic Degradation: Chemical and physical processes also contribute to the breakdown of pesticides. These include:

-

Hydrolysis: The reaction of the pesticide with water, which can be influenced by soil pH.

-

Photodegradation: The breakdown of the compound by sunlight, primarily affecting residues on the soil surface.

-

Oxidation-Reduction Reactions: Chemical transformations that can occur in the soil matrix.

-

The interplay of these factors determines the overall persistence of a herbicide in the soil.

Lack of Publicly Available Data on Degradation Products

Crucially, no information was found in the public domain detailing the specific metabolites or degradation products of this compound in soil. Identifying these breakdown products is a key component of a thorough environmental fate assessment, as they can sometimes be more persistent or toxic than the parent compound.

Standard Experimental Protocols for Soil Degradation Studies

While specific experimental data for this compound is lacking, the general methodology for studying the aerobic and anaerobic transformation of chemicals in soil is well-established by organizations like the Organisation for Economic Co-operation and Development (OECD). The OECD Test Guideline 307 provides a framework for such studies.

A typical experimental workflow for an aerobic soil metabolism study, based on OECD 307, is outlined below.

This standardized approach ensures that data on pesticide degradation is reliable and comparable across different compounds and studies. It involves treating soil samples with the test substance and incubating them under controlled laboratory conditions. At various time points, samples are taken and analyzed to determine the concentration of the parent compound and any resulting degradation products.

Analytical Methods

The determination of this compound residues in environmental samples would typically involve chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common methods for the analysis of herbicide residues. A study on the gas chromatographic determination of this compound noted thermal decomposition at the injector, suggesting that analytical methods need to be carefully optimized to ensure accurate quantification.

Conclusion

While this compound is categorized as non-persistent in soil, the lack of publicly available, detailed quantitative data on its degradation half-life and metabolic pathway is a significant information gap. Such data is fundamental for a comprehensive understanding of its environmental behavior and for conducting robust risk assessments. Further research and the public dissemination of regulatory study findings are needed to provide a clearer picture of the environmental fate of this compound in soil. Without this information, a detailed technical guide with quantitative data tables and degradation pathway diagrams, as initially requested, cannot be fully realized.

References

Benfuresate and Its Impact on Soil Microbial Ecosystems: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benfuresate, a benzofuran (B130515) herbicide, is utilized for the selective control of broadleaf and grass weeds. Its mode of action is the inhibition of very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in the biosynthesis of fatty acids with carbon chains of C18 or longer. While effective in its agronomic application, the non-target effects of this compound on soil microbial communities are not well-documented in publicly available literature. This technical guide synthesizes the current understanding of this compound's mechanism of action and extrapolates its potential impacts on soil microbial ecosystems by examining studies on other herbicides within the same VLCFA-inhibiting class, such as S-metolachlor and pyroxasulfone (B108660). A significant knowledge gap exists regarding the specific effects of this compound, underscoring the need for direct research in this area.

Introduction to this compound

This compound is a selective herbicide primarily used for pre-emergence control of a variety of weeds. Its efficacy stems from its ability to interfere with the elongation of very-long-chain fatty acids (VLCFAs) in susceptible plants. VLCFAs are essential components of various cellular structures, including membranes and surface waxes. By inhibiting their synthesis, this compound disrupts early seedling development.

Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid Elongases

The primary target of this compound and other herbicides in its class is the enzyme system responsible for the elongation of fatty acids beyond a C18 length. This process, occurring in the endoplasmic reticulum, is critical for the formation of lipids that are vital for cell membrane integrity and the production of cuticular waxes that protect the plant. The inhibition of VLCFA elongases leads to a cascade of metabolic disruptions, ultimately resulting in the death of the target weed. While this mechanism is well-understood in plants, its direct impact on the homologous pathways in soil microorganisms is an area requiring further investigation.

Figure 1: Conceptual signaling pathway of this compound's inhibitory action on microbial VLCFA elongase.

Potential Effects on Soil Microbial Communities: An Inferential Analysis

Due to the limited availability of direct studies on this compound, this section draws inferences from research on other VLCFA-inhibiting herbicides. The effects of these herbicides on soil microbial communities can be multifaceted, potentially altering microbial biomass, enzyme activity, and community structure.

Impact on Soil Microbial Biomass and Abundance

Herbicides can exert both direct toxic effects and indirect effects on soil microorganisms. Some microbes may be susceptible to the herbicide's active ingredient, leading to a decrease in their populations. Conversely, some microbial species may be capable of degrading the herbicide, utilizing it as a carbon or nitrogen source, which could lead to an increase in their numbers.

Studies on the VLCFA-inhibiting herbicide pyroxasulfone have shown an initial reduction in microbial abundances, with bacterial counts exhibiting the most significant reduction.[1][2] This suggests that herbicides from this class may have a transient inhibitory effect on the overall microbial biomass.

Effects on Soil Enzyme Activity

Soil enzymes are crucial for nutrient cycling and organic matter decomposition. The activity of these enzymes is often used as an indicator of soil health. Herbicides can influence enzyme activity directly by binding to the enzymes or indirectly by affecting the microbial populations that produce them.

Research on S-metolachlor, another VLCFA inhibitor, has demonstrated a dose-dependent decrease in the activity of several key soil enzymes.[3][4] Similarly, pyroxasulfone application has been found to initially reduce soil enzymatic activities, with dehydrogenase activity being the most sensitive.[1][2]

The following table summarizes the observed effects of S-metolachlor on soil enzyme activity 21 days after application in a loamy-clayey soil.

| Enzyme | Herbicide Concentration | % Decrease in Activity (compared to control) |

| Dehydrogenase | Low | ~15% |

| High | ~40% | |

| Protease | Low | ~10% |

| High | ~30% | |

| Phosphatase | Low | ~5% |

| High | ~25% | |

| Urease | Low | ~8% |

| High | ~20% | |

| Data extrapolated from Filimon et al. (2021). Actual values may vary based on soil type and experimental conditions. |

Experimental Protocols for Assessing Herbicide Effects on Soil Microbes

Standardized methodologies are essential for accurately evaluating the impact of herbicides like this compound on soil microbial communities. A typical experimental workflow involves soil collection, herbicide application, incubation, and subsequent analysis of various microbial parameters.

Figure 2: A generalized experimental workflow for assessing the impact of this compound on soil microbial communities.

A detailed protocol would include:

-

Soil Sampling and Preparation: Collection of soil from relevant agricultural fields, followed by sieving to remove large debris and homogenization to ensure uniformity.

-

Microcosm Setup: Establishment of controlled laboratory environments (microcosms) with specific soil moisture and temperature conditions.

-

Herbicide Application: Treatment of soil samples with a range of this compound concentrations, including a control group with no herbicide.

-

Incubation and Sampling: Incubation of the microcosms for a defined period, with periodic sampling to assess temporal effects.

-

Microbial Analysis:

-

Microbial Biomass: Quantification using methods such as phospholipid fatty acid (PLFA) analysis or chloroform (B151607) fumigation-extraction.

-

Enzyme Activity: Spectrophotometric assays for key enzymes like dehydrogenase, phosphatase, urease, and β-glucosidase.

-

Community Structure: High-throughput sequencing of 16S and 18S rRNA genes to determine bacterial and fungal community composition and diversity.

-

Soil Respiration: Measurement of CO2 evolution as an indicator of overall microbial activity.

-

Knowledge Gaps and Future Research Directions

The current body of scientific literature lacks specific studies on the ecotoxicological effects of this compound on soil microbial communities. The information presented in this guide is based on the herbicide's known mode of action and data from related compounds. Therefore, there is a critical need for research to:

-

Directly assess the impact of this compound on the biomass, activity, and diversity of soil microbial communities across various soil types.

-

Investigate the degradation of this compound by soil microorganisms and identify the key microbial players and metabolic pathways involved.

-

Evaluate the long-term effects of repeated this compound application on soil health and ecosystem functions.

-

Explore the potential for synergistic or antagonistic effects when this compound is used in combination with other agrochemicals.

Conclusion

This compound, as a VLCFA-inhibiting herbicide, has the potential to impact non-target soil microorganisms. Inferred evidence from other herbicides with the same mode of action suggests that this compound could cause transient reductions in microbial biomass and enzyme activity. However, without direct experimental data, the precise nature and extent of these effects remain speculative. For a comprehensive understanding of the environmental fate and ecological impact of this compound, dedicated research focusing on its interactions with soil microbial ecosystems is imperative. This will enable the development of more sustainable agricultural practices and informed regulatory decisions.

References

An In-depth Technical Guide on the Interaction of Benfuresate with the Fatty Acid Elongase Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Fatty Acid Elongase Complex and its Inhibition by Benfuresate

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with chain lengths of 20 carbons or more, are crucial for various developmental and physiological processes in plants. They serve as precursors for essential molecules such as cuticular waxes, which form a protective barrier on the plant surface, and sphingolipids, which are key components of cellular membranes and signaling molecules.[1][2]

The biosynthesis of VLCFAs is carried out by the fatty acid elongase (FAE) complex, a multienzyme system located in the endoplasmic reticulum. This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an acyl-CoA primer. The FAE complex consists of four key enzymes:

-

β-Ketoacyl-CoA Synthase (KCS): The condensing enzyme that catalyzes the initial and rate-limiting step of the elongation cycle.[3]

-

β-Ketoacyl-CoA Reductase (KCR): Reduces the β-ketoacyl-CoA intermediate.

-

β-Hydroxyacyl-CoA Dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA.

-

Enoyl-CoA Reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA, now elongated by two carbons.[1]

This compound is classified as a Group 15 (formerly K3) herbicide, a class of compounds that target and inhibit VLCFA synthesis.[4] The primary target of these herbicides is the KCS enzyme within the FAE complex.[4] By inhibiting KCS, this compound effectively blocks the entire VLCFA elongation process, leading to a depletion of VLCFAs and the accumulation of their C16 and C18 precursors. This disruption of lipid metabolism results in severe developmental defects in susceptible plants, often manifesting as a "fiddlehead" phenotype with fused organs, and ultimately leading to plant death.[4]

Quantitative Data on this compound's Effects

Direct in vitro quantitative data for this compound, such as IC50 values or inhibition constants (Ki), on specific fatty acid elongase enzymes are scarce in publicly available literature. This is likely due to the hypothesis that this compound requires bioactivation within the plant cell to become a potent inhibitor, a process that may not occur in heterologous systems like yeast which are often used for in vitro enzyme assays.

However, studies on the metabolic profile of this compound-treated plants provide quantitative insights into its in planta effects on lipid composition.

Table 1: Effect of this compound on the Polar Metabolite Profile of Arabidopsis thaliana

Data derived from metabolic profiling studies. The values represent the fold change in metabolite levels in this compound-treated plants compared to control plants. Note: Specific quantitative values from the primary literature were not fully accessible; the table reflects the reported trends.

| Metabolite Class | Metabolite | Fold Change | Reference |

| Amino Acids | Proline | Increased | [4] |

| Valine | Increased | [4] | |

| Leucine | Increased | [4] | |

| Isoleucine | Increased | [4] | |

| Organic Acids | Fumarate | Decreased | [4] |

| Malate | Decreased | [4] | |

| Sugars | Sucrose | Increased | [4] |

| Glucose | Increased | [4] | |

| Fructose | Increased | [4] |

Note: While the primary effect of this compound is on lipid metabolism, the resulting stress and metabolic disruption lead to significant changes in other primary metabolites. The accumulation of sugars and certain amino acids, alongside the depletion of TCA cycle intermediates, reflects a broad systemic response to the herbicide's action.

Experimental Protocols

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for analyzing changes in the fatty acid profile of plants treated with this compound.

1. Plant Growth and Treatment:

-

Grow plants (e.g., Arabidopsis thaliana) under controlled conditions (e.g., 16-hour light/8-hour dark cycle, 22°C).

-

Treat plants with a defined concentration of this compound (e.g., via spray application or in the growth medium). Include a control group treated with a mock solution.

-

Harvest plant tissue at specified time points after treatment, flash-freeze in liquid nitrogen, and store at -80°C until analysis.

2. Lipid Extraction and Transesterification:

-

Homogenize the frozen plant tissue in a suitable solvent system (e.g., chloroform (B151607):methanol (B129727), 2:1, v/v).

-

Add an internal standard (e.g., a fatty acid not naturally abundant in the plant, such as heptadecanoic acid) for quantification.

-

Extract the lipids by vigorous vortexing and centrifugation. Collect the lower organic phase.

-

Evaporate the solvent under a stream of nitrogen.

-

Transesterify the fatty acids to fatty acid methyl esters (FAMEs) by incubating the lipid extract with a reagent such as 2.5% H₂SO₄ in methanol at 80°C for 1 hour.

3. GC-MS Analysis:

-

Extract the FAMEs with hexane.

-

Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a polar column like a BPX70) for separation of FAMEs.

-

Set the GC oven temperature program to effectively separate the FAMEs of different chain lengths and saturation levels.

-

Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards and mass spectral libraries.

-

Quantify the abundance of each fatty acid relative to the internal standard.

Analysis of Cuticular Wax Composition

1. Wax Extraction:

-

Immerse the aerial parts of the plant (e.g., stems or leaves) in chloroform for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.

-

Add an internal standard (e.g., n-tetracosane) to the chloroform extract.

-

Evaporate the chloroform under a stream of nitrogen.

2. Derivatization:

-

Derivatize the wax components to increase their volatility for GC analysis. This is typically done by silylating hydroxyl groups with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

3. GC-MS Analysis:

-

Analyze the derivatized wax components by GC-MS.

-

Use a non-polar capillary column (e.g., DB-5 or equivalent).

-

Identify the different wax components (alkanes, fatty acids, primary alcohols, etc.) based on their retention times and mass spectra.

-

Quantify the amount of each component relative to the internal standard.

Analysis of Sphingolipid Profile

1. Lipid Extraction:

-

Extract total lipids from plant tissue using a solvent system optimized for sphingolipids, such as isopropanol:hexane:water (55:20:25, v/v/v).

-

Include appropriate internal standards for different sphingolipid classes.

2. Hydrolysis and Derivatization (for Long-Chain Base Analysis):

-

To analyze the long-chain base (LCB) composition, hydrolyze the complex sphingolipids using strong acid or base.

-

Derivatize the released LCBs to make them suitable for analysis (e.g., by HPLC with fluorescence detection or by GC-MS).

3. LC-MS/MS Analysis (for Intact Sphingolipids):

-

For a more comprehensive analysis of intact sphingolipids (ceramides, glucosylceramides, etc.), use liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

-

Separate the different sphingolipid classes using a suitable LC column (e.g., a C18 reversed-phase column).

-

Identify and quantify the different sphingolipid species based on their retention times, precursor ion masses, and fragmentation patterns.

Visualizations: Signaling Pathways and Experimental Workflows

Fatty Acid Elongase Complex and this compound Inhibition

Caption: The fatty acid elongase complex and the inhibitory action of this compound on KCS.

Downstream Consequences of VLCFA Synthesis Inhibition

References

- 1. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. en.bio-protocol.org [en.bio-protocol.org]

- 3. mdpi.com [mdpi.com]

- 4. Temporally resolved GC-MS-based metabolic profiling of herbicide treated plants treated reveals that changes in polar primary metabolites alone can distinguish herbicides of differing mode of action - PMC [pmc.ncbi.nlm.nih.gov]

Benfuresate Degradation Pathway and Metabolite Identification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benfuresate (2,3-dihydro-3,3-dimethylbenzofuran-5-yl ethanesulfonate) is a selective herbicide belonging to the benzofuranyl alkylsulfonate class. It is utilized for the control of various grass and broadleaf weeds in several agricultural settings. Understanding the environmental fate and metabolic pathways of this compound is crucial for assessing its ecological impact and ensuring human safety. This technical guide provides a comprehensive overview of the known and hypothesized degradation pathways of this compound, summarizes available quantitative data, and outlines general experimental protocols for its analysis.

While comprehensive studies detailing the complete degradation pathway of this compound are not extensively available in the public domain, this guide synthesizes existing data and draws parallels from structurally similar compounds to propose a putative degradation pathway. A summary of toxicity studies indicates that this compound is rapidly metabolized in rats, with metabolites being of low acute toxicity[1].

Quantitative Data on this compound Degradation

Quantitative data on the degradation of this compound is limited. However, some studies have investigated its persistence in soil. The half-life (DT50) of this compound can vary depending on soil type and environmental conditions.

| Matrix | Parameter | Value | Conditions | Source |

| Soil | Half-life (DT50) | Not persistent | General observation | [2] |

| Water | Persistence | Not normally persistent | General observation | [2] |

Proposed Degradation Pathway of this compound

Based on the identification of a potential metabolite and established metabolic reactions for similar compounds, a hypothesized degradation pathway for this compound is proposed. The primary degradation mechanisms are expected to be hydrolysis and oxidation, with subsequent conjugation in biological systems.

Phase I Metabolism:

The initial phase of this compound degradation likely involves two main reactions:

-

Hydrolysis: The ester linkage of the ethanesulfonate (B1225610) group is susceptible to hydrolysis, which would cleave the molecule into 2,3-dihydro-3,3-dimethyl-5-hydroxybenzofuran and ethanesulfonic acid. This is a common degradation route for many pesticides containing ester moieties.

-

Oxidation (Hydroxylation): The benzofuran (B130515) ring can undergo hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes in organisms. The identification of 2-Hydroxy-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-yl ethanesulfonate as a potential metabolite strongly supports this pathway. Further oxidation of the furan (B31954) ring could lead to the formation of other metabolites, such as a gamma-ketocarboxylic acid derivative, as has been observed in the metabolism of other furan-containing compounds like furosemide (B1674285) in rats.

Phase II Metabolism:

Following Phase I reactions, the resulting metabolites, which are more polar, can undergo conjugation reactions in biological systems to facilitate their excretion. These reactions typically involve the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl groups of the metabolites.

Below is a DOT language script for a diagram illustrating the hypothesized degradation pathway of this compound.

Hypothesized degradation pathway of this compound.

Experimental Protocols for Metabolite Identification

The identification and quantification of this compound and its metabolites typically involve a combination of extraction, chromatographic separation, and mass spectrometric detection.

Sample Preparation and Extraction

A generic QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often a suitable starting point for the extraction of pesticide residues from various matrices like soil, water, and plant tissues.

-

Homogenization: Homogenize the sample (e.g., 10-15 g of soil or plant tissue) with water.

-

Extraction: Add an organic solvent, typically acetonitrile, and shake vigorously. The addition of salts like magnesium sulfate and sodium chloride helps to induce phase separation.

-

Clean-up: The supernatant is then subjected to dispersive solid-phase extraction (d-SPE) using a combination of sorbents such as primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments.

Analytical Instrumentation and Conditions

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred technique for the analysis of this compound and its polar metabolites.

-

HPLC System:

-

Column: A C18 reversed-phase column is commonly used for the separation of pesticides and their metabolites.

-

Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as methanol (B129727) or acetonitrile.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

-

Mass Spectrometer:

-

Ionization: Electrospray ionization (ESI) in both positive and negative modes is used to detect a wide range of compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantitative analysis, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the parent compound and its expected metabolites. High-resolution mass spectrometry (HRMS) can be used for the identification of unknown metabolites.

-

A workflow for the analysis of this compound and its metabolites is depicted in the following DOT script.

General experimental workflow for this compound metabolite analysis.

Conclusion

The degradation of this compound in the environment and in biological systems is a critical area of study for risk assessment. While detailed public data is scarce, this guide provides a scientifically grounded, albeit hypothesized, degradation pathway based on the known chemistry of this compound and related compounds. The primary proposed degradation steps are hydrolysis of the ethanesulfonate ester and oxidation of the benzofuran ring, followed by conjugation in biological systems. The provided general experimental protocols offer a starting point for researchers aiming to further elucidate the complete degradation pathway and identify all metabolites of this compound. Further research is necessary to validate these proposed pathways and to quantify the formation and persistence of the various degradation products in different environmental compartments.

References

An In-depth Technical Guide on the Molecular Interaction of Benfuresate with Very-Long-Chain Fatty Acid Elongase (VLCFAE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benfuresate, a pre-emergence herbicide from the benzofuran (B130515) chemical class, is utilized for the control of various grass and broadleaf weeds.[1] Its herbicidal activity is attributed to the inhibition of very-long-chain fatty acid elongases (VLCFAEs), crucial enzymes in the biosynthesis of fatty acids with carbon chains longer than 18 atoms.[1] This technical guide provides a comprehensive overview of the current understanding of the molecular interaction between this compound and VLCFAE. A key aspect of this interaction is the likely requirement for metabolic bioactivation of this compound to exert its inhibitory effect. This document details generalized experimental protocols for assessing VLCFAE inhibition and outlines the necessary data presentation for such studies. Furthermore, it employs visualizations to depict the proposed bioactivation pathway, the mechanism of VLCFAE inhibition, and relevant experimental workflows. While direct quantitative data on the this compound-VLCFAE interaction is currently limited in publicly accessible literature, this guide serves as a foundational resource for researchers in herbicide science and drug development by consolidating the available information and proposing avenues for future investigation.

Introduction to this compound and its Target: VLCFAE

This compound is a selective herbicide primarily used for controlling annual and perennial sedges.[1] Its mode of action is the disruption of the synthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are essential components of various cellular structures, including cuticular waxes, suberin, and sphingolipids, which are vital for plant development and survival. The biosynthesis of VLCFAs is catalyzed by a multi-enzyme complex located in the endoplasmic reticulum, with the initial and rate-limiting step being performed by very-long-chain fatty acid elongases (VLCFAEs), also known as 3-ketoacyl-CoA synthases (KCS). By inhibiting VLCFAEs, this compound disrupts the production of these essential fatty acids, leading to stunted growth and eventual death of susceptible weed species.

The Bioactivation Hypothesis: A Key to Understanding this compound's Activity

A critical aspect of this compound's interaction with VLCFAE is the hypothesis that it requires bioactivation to become an effective inhibitor. In a study utilizing a heterologous expression system in Saccharomyces cerevisiae, this compound, classified as a Group N herbicide, did not exhibit significant inhibition of several Arabidopsis thaliana VLCFAE isoforms.[2] The researchers postulated that this lack of activity could be due to the absence of necessary plant enzymes in the yeast system to convert this compound into its active form, potentially a semiacetal.[2] This concept of bioactivation is not unprecedented for herbicides, as thiocarbamate herbicides are known to undergo sulfoxidation to become more potent inhibitors of lipid synthesis.[3][4]

The proposed bioactivation pathway for this compound likely involves an oxidation reaction, transforming the parent molecule into a more reactive species capable of binding to and inhibiting the VLCFAE enzyme.

Molecular Interaction with VLCFAE

The activated form of this compound is hypothesized to inhibit the condensing activity of VLCFAE, which is the first and rate-limiting step in the fatty acid elongation cycle.[5] This cycle involves four sequential reactions: condensation, reduction, dehydration, and a second reduction, ultimately adding a two-carbon unit to the growing fatty acid chain. By blocking the initial condensation step, the entire elongation process is halted.

Quantitative Data on this compound-VLCFAE Interaction

The following table is a template for how such quantitative data, once obtained, should be presented for clarity and comparison.

| VLCFAE Isoform | Inhibitor | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |

| Arabidopsis thaliana FAE1 | Activated this compound | Data not available | Data not available | Data not available | |

| Oryza sativa VLCFAE | Activated this compound | Data not available | Data not available | Data not available | |

| ... | ... | ... | ... | ... |

Experimental Protocols

Detailed experimental protocols for assessing the inhibitory effect of this compound on VLCFAE activity are not explicitly published. However, based on established methods for other VLCFAE inhibitors, a generalized protocol can be outlined.

In Vitro VLCFAE Inhibition Assay

This protocol describes a method to assess the direct inhibitory effect of a compound on VLCFAE activity using plant-derived microsomes or a heterologous expression system.

Methodology:

-

Enzyme Source Preparation:

-

Plant Microsomes: Isolate microsomal fractions from etiolated seedlings of a target plant species (e.g., Arabidopsis thaliana, rice) as previously described.[7]

-

Heterologous Expression: Express a specific VLCFAE isoform in a suitable host, such as Saccharomyces cerevisiae, and prepare microsomal fractions from the yeast culture.[2][8]

-

-

Inhibition Assay:

-

Prepare a reaction mixture containing a suitable buffer, cofactors (NADPH, NADH), and substrates (e.g., C18:0-CoA, [14C]malonyl-CoA).

-

Add varying concentrations of the test compound (bioactivated this compound).

-

Initiate the reaction by adding the enzyme preparation.

-

Incubate at an optimal temperature (e.g., 30°C) for a defined period.

-

-

Analysis of VLCFA Products:

-

Stop the reaction and hydrolyze the acyl-CoAs.

-

Extract the fatty acids.

-

Derivatize the fatty acids to their methyl esters (FAMEs).

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the VLCFA products.[9]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.[10]

-

In Vivo Analysis of VLCFA Profile

This protocol outlines the analysis of the fatty acid profile in plants treated with this compound to confirm its effect on VLCFA biosynthesis in a whole-organism context.

Methodology:

-

Plant Treatment:

-

Grow susceptible plants (e.g., Arabidopsis thaliana seedlings) in a suitable medium.

-

Treat the plants with different concentrations of this compound.

-

Include an untreated control group.

-

Harvest plant tissue after a specified treatment period.

-

-

Lipid Extraction and Analysis:

-

Extract total lipids from the harvested plant tissue.

-

Saponify the lipids and derivatize the resulting fatty acids to FAMEs.

-

Analyze the FAME profile using GC-MS.

-

-

Data Analysis:

-

Compare the relative abundance of different fatty acid species (from short-chain to very-long-chain) between the treated and control groups.

-

A significant decrease in VLCFAs and a potential accumulation of their C16 and C18 precursors in the treated plants would indicate inhibition of VLCFAE.

-

Molecular Docking and Structure-Activity Relationship (SAR)

Currently, there are no published molecular docking studies investigating the binding of this compound or its activated form to the active site of VLCFAE. Such studies would be invaluable for understanding the specific molecular interactions, identifying key binding residues, and guiding the design of more potent and selective inhibitors. Future research should focus on obtaining a crystal structure of a plant VLCFAE or developing a reliable homology model to facilitate in silico docking studies.

Structure-activity relationship (SAR) studies on benzofuran-based compounds have been conducted for various biological targets, often highlighting the importance of substituents on the benzofuran ring for activity.[11][12][13][14] For this compound, SAR studies would involve synthesizing and testing analogs with modifications to the benzofuran core, the dimethyl group, and the ethanesulfonate (B1225610) moiety to determine their impact on VLCFAE inhibition.

Conclusion and Future Directions

This compound is an effective herbicide that targets the biosynthesis of very-long-chain fatty acids by inhibiting VLCFAE. The available evidence strongly suggests that this compound is a pro-herbicide that requires metabolic bioactivation within the target plant to become a potent inhibitor. This technical guide has synthesized the current knowledge, provided generalized experimental frameworks, and highlighted the significant gaps in our understanding of the molecular interaction between this compound and VLCFAE.

Key areas for future research include:

-

Elucidation of the Bioactivation Pathway: Identifying the specific plant enzymes responsible for activating this compound and characterizing the chemical structure of the active metabolite.

-

Quantitative Inhibition Studies: Performing in vitro enzymatic assays with the activated form of this compound to determine its IC50 and Ki values against various VLCFAE isoforms from different plant species.

-

Molecular Modeling and Structural Biology: Conducting molecular docking studies and, if possible, co-crystallization of a VLCFAE with the activated inhibitor to visualize the binding mode at an atomic level.

-

Structure-Activity Relationship Studies: Synthesizing and evaluating this compound analogs to understand the structural requirements for potent VLCFAE inhibition.

Addressing these research questions will not only provide a more complete understanding of this compound's mode of action but also contribute to the rational design of novel herbicides and other targeted enzyme inhibitors.

References

- 1. oat-agrio.co.jp [oat-agrio.co.jp]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiocarbamate sulfoxides: potent, selective, and biodegradable herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiocarbamate Sulfoxides: Potent, Selective, and Biodegradable Herbicides [ouci.dntb.gov.ua]

- 5. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantifying resistance to very-long-chain fatty acid-inhibiting herbicides in Amaranthus tuberculatus using a soilless assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An update on benzofuran inhibitors: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. atlantis-press.com [atlantis-press.com]

- 13. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

Benfuresate and Non-Target Soil Organisms: A Technical Assessment of Ecotoxicological Effects

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the known and potential effects of the herbicide benfuresate on non-target soil organisms. This compound, a benzofuranyl alkylsulfonate herbicide, functions by inhibiting lipid synthesis in target plant species.[1] While it is recognized for its efficacy in controlling grass and broadleaved weeds in various crops, a comprehensive understanding of its impact on the surrounding soil ecosystem is crucial for a complete environmental risk assessment.[1][2]

This guide will proceed by first presenting the limited available data for this compound. Subsequently, it will provide detailed, standardized experimental protocols for assessing the ecotoxicological effects of herbicides on key soil organisms, which could be applied to this compound in future studies. Finally, this document will discuss the potential toxicological pathways of a lipid synthesis-inhibiting herbicide in non-target soil organisms from a theoretical standpoint. The included diagrams illustrate generalized workflows for ecotoxicological testing.

Quantitative Data on this compound's Effects on Non-Target Soil Organisms

The current body of scientific literature lacks specific quantitative data on the lethal and sublethal effects of this compound on key non-target soil organisms. The following tables summarize the status of available data.

Table 1: Summary of Available Acute Toxicity Data for this compound on Soil Invertebrates

| Organism Group | Test Organism | Endpoint | Value | Source |

| Oligochaeta (Earthworms) | Eisenia fetida/andrei | Acute Toxicity (14-day) | Moderately Toxic | [1] |

| LC50 (mg/kg soil) | Data Not Available | - | ||

| Collembola (Springtails) | Folsomia candida | Acute/Chronic Toxicity | Data Not Available | - |

| EC50/LC50 (mg/kg soil) | Data Not Available | - | ||

| Acari (Mites) | Hypoaspis aculeifer | Acute/Chronic Toxicity | Data Not Available | - |

| EC50/LC50 (mg/kg soil) | Data Not Available | - |

Table 2: Summary of Available Data on the Effects of this compound on Soil Microbial Parameters

| Parameter | Endpoint | Result | Source |

| Microbial Respiration | Inhibition/Stimulation | Data Not Available | - |

| Nitrogen Transformation | Inhibition/Stimulation | Data Not Available | - |

| Soil Enzyme Activity | e.g., Dehydrogenase, Phosphatase, Urease | Data Not Available | - |

Standardized Experimental Protocols for Assessing Herbicide Effects on Soil Organisms

In the absence of specific experimental data for this compound, this section outlines standardized and widely accepted protocols for evaluating the ecotoxicity of chemical substances on key non-target soil organisms. These methodologies are primarily based on guidelines from the Organisation for Economic Co-operation and Development (OECD).

Earthworm Acute Toxicity Test (based on OECD Guideline 207)

This test evaluates the short-term toxicity of a substance to earthworms.[3][4][5][6]

-

Test Organism: Eisenia fetida or Eisenia andrei (adults).

-

Test System: Test containers filled with a standardized artificial soil.

-

Test Substance Application: The test substance is thoroughly mixed into the soil at a range of concentrations. A control group with untreated soil is also included.

-

Exposure Duration: 14 days.

-

Endpoints Measured:

-

Mortality is assessed at 7 and 14 days.

-

The LC50 (the concentration that is lethal to 50% of the test organisms) is calculated.

-

Sub-lethal effects, such as changes in behavior and body weight, are also recorded.

-

-

Test Conditions: The test is conducted in a controlled environment with specified temperature (20 ± 2 °C) and lighting conditions.

Collembola Reproduction Test (based on OECD Guideline 232)

This test assesses the effects of a substance on the reproduction of springtails.[7][8][9][10][11]

-

Test Organism: Folsomia candida (parthenogenetic females) or Folsomia fimetaria (sexually reproducing).

-

Test System: Test vessels containing a standardized artificial soil.

-

Test Substance Application: The test substance is incorporated into the soil at various concentrations. A control group is maintained in untreated soil.

-

Exposure Duration: 28 days for F. candida and 21 days for F. fimetaria.

-

Endpoints Measured:

-

Adult mortality.

-

Number of offspring produced.

-

The EC50 (the concentration that causes a 50% reduction in reproduction) and the NOEC (No-Observed-Effect Concentration) are determined.

-

-

Test Conditions: The test is performed under controlled temperature (20 ± 2 °C) and light conditions. The organisms are provided with a food source (e.g., dried yeast) during the test.

Soil Microbial Respiration Test (based on OECD Guideline 217)

This method evaluates the effect of a chemical on the overall activity of the soil microbial community by measuring carbon dioxide (CO2) production.[12][13][14]

-

Test System: Soil samples are placed in sealed incubation vessels.

-

Test Substance Application: The test substance is applied to the soil samples at different concentrations.

-

Measurement: The evolution of CO2 from the soil is measured over a period of time (e.g., 28 days). This can be done using various methods, such as titration of a CO2 trap (e.g., sodium hydroxide) or with an infrared gas analyzer.

-

Endpoints Measured:

-

The rate of CO2 production is compared between treated and control soils.

-

The results are often expressed as the percentage inhibition of microbial respiration relative to the control.

-

-

Test Conditions: The incubation is carried out under controlled temperature and moisture conditions.

Soil Enzyme Activity Assays

The activity of specific soil enzymes can serve as sensitive indicators of pesticide-induced stress on the soil microbial community.[15][16][17][18][19]

-

Enzymes of Interest: Common enzymes assayed include dehydrogenase (as an indicator of overall microbial activity), urease (involved in the nitrogen cycle), and phosphatases (involved in the phosphorus cycle).

-

General Principle: Soil samples are incubated with a specific substrate for the enzyme of interest under controlled conditions (e.g., temperature, pH).

-

Measurement: The amount of product formed from the enzymatic reaction is quantified, typically using spectrophotometry.

-

Endpoints Measured:

-

The enzyme activity in soils treated with the test substance is compared to that in control soils.

-

Results are usually expressed as the amount of product formed per unit of soil per unit of time.

-

Visualized Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the general workflows for the experimental protocols described above.

Potential Toxicological Pathways of this compound in Non-Target Soil Organisms

This compound's mode of action is the inhibition of lipid synthesis.[1][20] In plants, this disrupts the formation of fatty acids, which are essential components of cell membranes and are crucial for new growth.[21][22][23] While the specific molecular target in non-target soil organisms has not been elucidated, it is plausible that this compound could interfere with analogous lipid biosynthesis pathways in these organisms.

In Soil Invertebrates (e.g., Earthworms, Collembola):

Lipids are vital for numerous physiological processes in invertebrates, including:

-

Energy Storage: Lipids are a primary form of energy reserve. Inhibition of their synthesis could lead to starvation and reduced fitness.

-

Cell Membrane Integrity: Disruption of lipid synthesis could compromise cell membrane structure and function, leading to a cascade of detrimental cellular effects.

-

Reproduction and Development: The production of eggs and the development of larvae are energetically demanding processes that rely heavily on lipid metabolism. Interference with lipid synthesis could lead to reduced fecundity and developmental abnormalities.

-

Cuticle Formation: The epicuticle of arthropods contains lipids that are crucial for preventing water loss. Disruption of lipid synthesis could affect cuticle integrity, leading to desiccation.

In Soil Microorganisms:

Microorganisms also rely on lipid synthesis for the formation of their cell membranes and for energy storage. Inhibition of these pathways could lead to:

-

Reduced Growth and Reproduction: Impaired ability to produce essential membrane components would directly impact microbial growth and cell division.

-

Altered Community Structure: Different microbial species may have varying sensitivities to lipid synthesis inhibitors. This could lead to shifts in the composition of the soil microbial community, potentially impacting important soil functions.

-

Impact on Soil Functions: Changes in the microbial community could have cascading effects on nutrient cycling processes, such as decomposition of organic matter, nitrogen fixation, and nitrification, which are vital for soil fertility.

It is critical to reiterate that these are potential pathways of toxicity based on the known mode of action of this compound in plants. Without specific toxicological studies on non-target soil organisms, these remain hypotheses.

Conclusion and Recommendations

The herbicide this compound is characterized by a significant lack of publicly available data regarding its ecotoxicological effects on non-target soil organisms. While it is classified as moderately toxic to earthworms, this qualitative assessment is not supported by quantitative data in the reviewed literature. For other crucial components of the soil ecosystem, such as Collembola, mites, and the microbial community, there is no available information on the potential impacts of this compound exposure.

This data gap presents a challenge for conducting a comprehensive environmental risk assessment. It is strongly recommended that further research be undertaken to generate robust, quantitative data on the effects of this compound on a range of representative soil organisms. The standardized protocols outlined in this guide provide a framework for such future investigations. A more complete understanding of the ecotoxicology of this compound is essential for ensuring its sustainable use and for the protection of soil health and biodiversity.

References

- 1. This compound (Ref: NC 20484) [sitem.herts.ac.uk]

- 2. oat-agrio.co.jp [oat-agrio.co.jp]